

A Technical Guide to 3-Indolylacetone and Its Chemical Synonyms

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Compound of Interest

Compound Name: 3-Indolylacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Indolylacetone**, a key indole derivative. It includes a detailed list of its synonyms, a compilation of its physicochemical properties, and an in-depth experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and related scientific fields.

Chemical Identity and Synonyms

3-Indolylacetone is an organic compound that is structurally characterized by an indole ring substituted at the third position with an acetone group.^[1] It is recognized by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms for **3-Indolylacetone**

Synonym	Source
Indole-3-acetone	[1]
1-(1H-indol-3-yl)propan-2-one	[1]
3-(2-Oxopropyl)indole	[1]
3-Acetylindole	
Indol-3-yl-2-propanone	
1-(1H-Indol-3-yl)acetone	[1]
2-Propanone, 1-(1H-indol-3-yl)-	[1]
(1H-INDOL-3-YL)ACETON	[1]
NSC 100751	[1]
UNII-0YSP0BPC6X	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Indolylacetone** is presented in Table 2. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for **3-Indolylacetone**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Appearance	Tan solid	
Melting Point	116°C	
Boiling Point	303.86°C (estimate)	
Flash Point	168.4°C	
Solubility	Chloroform (Slightly), Methanol (Slightly)	
Storage Conditions	Keep in dark place, Inert atmosphere, 2-8°C	
InChIKey	LDVHYJKRIKBISQ-UHFFFAOYSA-N	[1]
CAS Number	1201-26-9	[1]

Experimental Protocol: Synthesis of 3-Indolylacetone

The following is a detailed protocol for the synthesis of **3-Indolylacetone** from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[2]

Materials:

- 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
- Anhydrous Tetrahydrofuran (THF)
- Methylmagnesium bromide (in THF solution)
- Saturated aqueous ammonium chloride solution

- Ethyl acetate (EA)
- Water
- Saturated brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Argon gas supply
- Standard laboratory glassware and stirring equipment

Procedure:

- Under an argon atmosphere, dissolve 3.00 g (13.75 mmol) of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide in 60 mL of anhydrous THF.
- Cool the solution to 0°C using an ice bath.
- Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.
- After 2 hours of reaction, add the same amount of methylmagnesium bromide solution (27.49 mL, 27.49 mmol) again.
- After another 3 hours, perform a third addition of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).
- Upon completion of the reaction, quench the reaction by adding a saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Separate the organic phase and wash it sequentially with water and saturated brine.

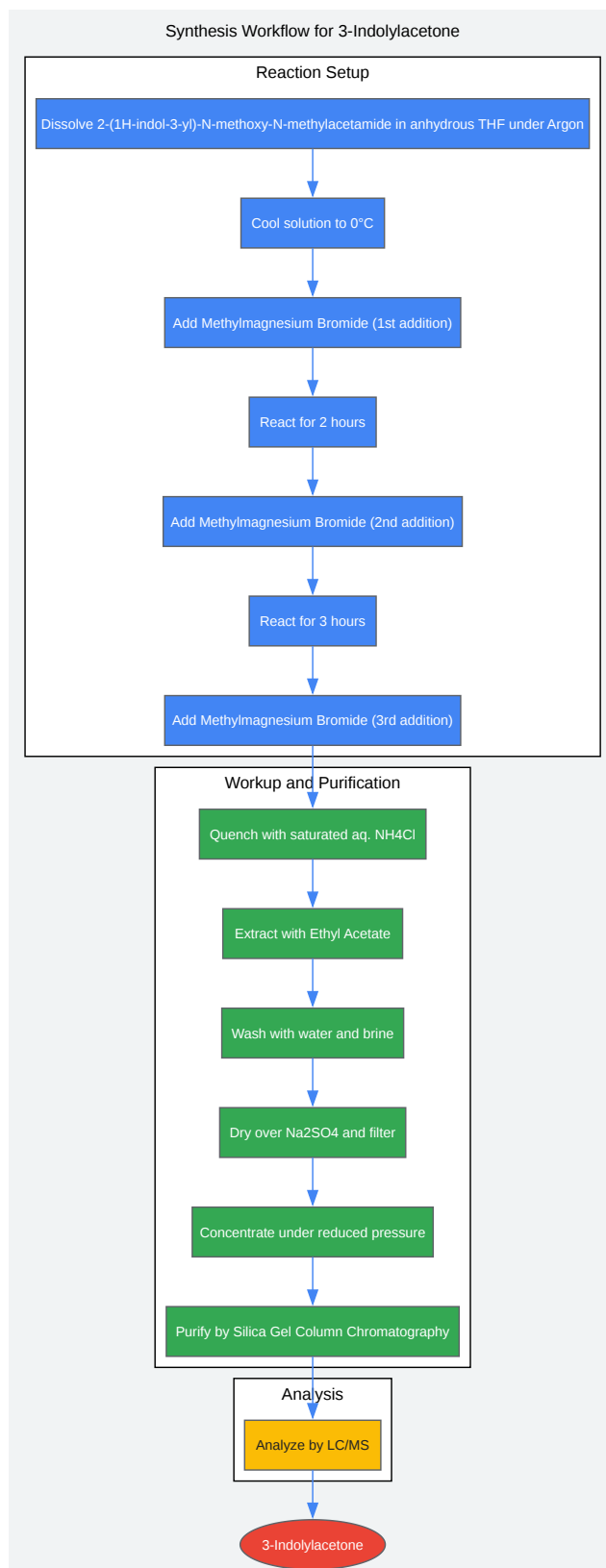
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield the target product, **3-Indolylacetone**.[\[2\]](#)

Analysis:

The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS). For example, using the LC5 method, the expected retention time (RT) is 1.56 min, and the mass-to-charge ratio (m/z) is 174.1 $[M + H]^+$.[\[2\]](#)

Visualized Experimental Workflow

The synthesis protocol described above can be visualized as a workflow diagram.



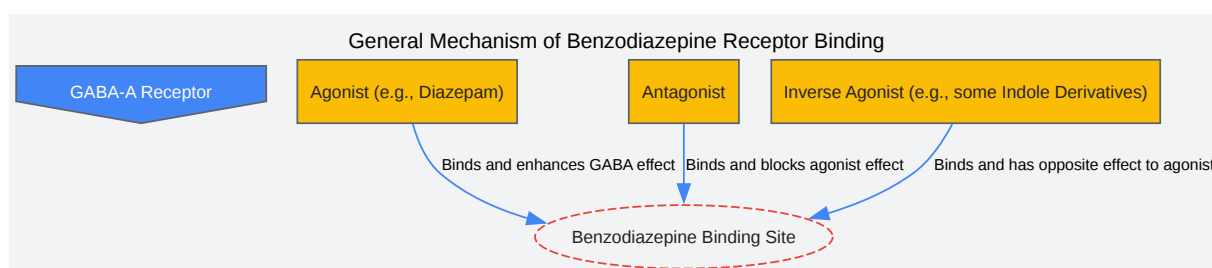
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Caption: A flowchart illustrating the key steps in the synthesis of **3-Indolylacetone**.

Biological Activity and Signaling Pathways

While **3-Indolylacetone** is a recognized chemical entity, detailed studies on its specific biological activities and involvement in signaling pathways are not extensively documented in publicly available literature. However, the broader class of indole derivatives has been a subject of interest in medicinal chemistry.

Notably, certain N-(indol-3-ylglyoxylyl)amino acid derivatives have been investigated for their ability to inhibit benzodiazepine receptor binding, with some compounds acting as inverse agonists at this receptor.[3][4] This suggests that the indole scaffold can be a pharmacophore for interacting with the benzodiazepine receptor, which is a component of the GABA-A receptor complex in the central nervous system. The general mechanism of such an interaction is depicted below.



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Caption: A conceptual diagram of ligand interactions at the benzodiazepine receptor site.

It is important to note that while some indole derivatives show affinity for the benzodiazepine receptor, the specific activity of **3-Indolylacetone** at this or other receptors requires further investigation. The information presented here should serve as a foundation for future research into the pharmacological potential of this compound.

Conclusion

3-Indolylacetone is a well-defined chemical compound with a range of synonyms and established physicochemical properties. Its synthesis is achievable through documented laboratory procedures. While its specific biological role is yet to be fully elucidated, its structural

relationship to other bioactive indole derivatives suggests that it may be a valuable molecule for further investigation in the fields of medicinal chemistry and drug development. This guide provides a solid starting point for researchers interested in exploring the potential of **3-Indolylacetone**.

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References

- 1. 3-Indolylacetone | C₁₁H₁₁NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]
- 3. Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives: stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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